

An In-Depth Technical Guide to Methyl 3-amino-4-iodobenzoate

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Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

Cat. No.: B1321641

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Introduction

Methyl 3-amino-4-iodobenzoate is an important organic compound widely utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its aromatic structure, featuring a benzoate moiety substituted with both an amino group and an iodine atom, makes it a versatile building block in organic chemistry. The presence of the amino group allows for various reactions like nucleophilic substitutions, while the iodine substituent enhances reactivity and facilitates further functionalization through coupling reactions.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical and Structural Data

The structural and physical properties of **Methyl 3-amino-4-iodobenzoate** are summarized below. This data is critical for its application in experimental settings, ensuring proper handling, storage, and reaction design.

Property	Value	Reference
IUPAC Name	methyl 3-amino-4-iodobenzoate	[2][4][5][6]
Synonyms	3-Amino-4-iodobenzoic acid methyl ester	[2][3][7]
CAS Number	412947-54-7	[1][4][5][8]
Molecular Formula	C ₈ H ₈ INO ₂	[5][8]
Molecular Weight	277.06 g/mol	[2][7][8]
Appearance	Pale-yellow to yellow or brown solid powder	[4][5]
Melting Point	130.0 - 140.0 °C	[5]
Solubility	Slightly soluble in water	[1][2]
Purity	≥96-97%	[3][5][8]
InChI Key	WJEBNIVVLJEIKE-UHFFFAOYSA-N	[2][4][5]
SMILES	<chem>COC(=O)C1=CC(N)=C(I)C=C1</chem>	[2][5]
Storage	Refrigerator, store in dark, light-sensitive	[2][4]

Experimental Protocols: Synthesis

A common method for the synthesis of **Methyl 3-amino-4-iodobenzoate** involves the nitration of a precursor followed by reduction. The detailed protocol is outlined below.

Objective: To synthesize **Methyl 3-amino-4-iodobenzoate** from Methyl 4-iodobenzoate.

Materials:

- Methyl 4-iodobenzoate
- Concentrated sulfuric acid (H₂SO₄)

- Concentrated nitric acid (HNO_3)
- Ethyl acetate
- Potassium carbonate solution
- Brine
- Sodium sulfate (Na_2SO_4)
- Ice

Procedure:

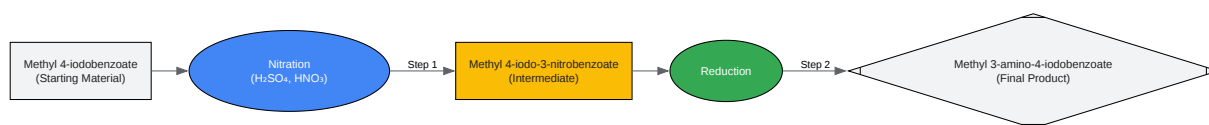
- Nitration:
 - Dissolve Methyl 4-iodobenzoate (20.0 mmol, 5.24 g) in sulfuric acid at 0 °C.
 - Slowly add concentrated nitric acid (1.43 mL) dropwise to the solution.
 - Stir the reaction mixture at room temperature for 5 hours.
 - Increase the temperature to 40°C and continue the reaction for an additional hour.
 - Pour the resulting orange solution into 100 g of ice.
 - Add 200 mL of ethyl acetate, shake for 30 minutes, and filter the mixture.
 - Separate the organic and aqueous phases. Extract the aqueous phase again with 200 mL of ethyl acetate.
- Reduction and Isolation:
 - The subsequent reduction step (details not fully specified in the source) is performed. Following the reduction, the mixture is filtered through a silica pad.
 - Wash the filter cake with ethanol and concentrate the filtrate under reduced pressure.
 - Dilute the residue with a potassium carbonate solution and extract with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the final product.

Yield: This protocol results in **Methyl 3-amino-4-iodobenzoate** as a white solid with a reported yield of 88% (1.6 g).[1]

Visualized Synthesis Workflow

The synthesis of **Methyl 3-amino-4-iodobenzoate** can be visualized as a two-stage process: nitration followed by reduction. The workflow diagram below illustrates the transformation of the starting material through a key intermediate to the final product.



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Caption: Synthetic pathway of **Methyl 3-amino-4-iodobenzoate**.

Applications in Research and Development

Methyl 3-amino-4-iodobenzoate serves as a crucial precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is amenable to further modification, making it a valuable building block for creating novel compounds with potential biological activity.[3] For instance, related iodobenzoate derivatives are used in the development of radiohalogenation agents for labeling proteins and monoclonal antibodies, which is a key technique in cancer research and therapy.[9] The Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is frequently employed with iodo-substituted compounds like this, highlighting its utility in constructing complex molecular frameworks.[10]

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